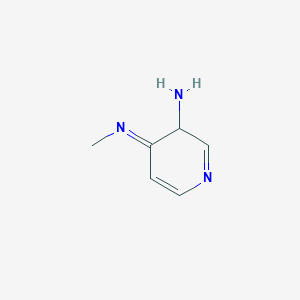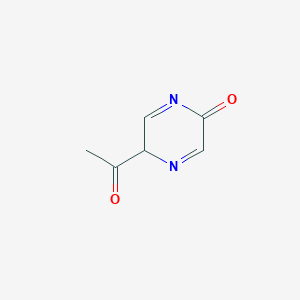
2-acetyl-2H-pyrazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2H-pyrazin-5-one is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound is particularly interesting due to its unique structure, which includes both a pyrazine ring and an acetyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-acetyl-2H-pyrazin-5-one typically involves the condensation of appropriate amines with ketones under acidic conditions followed by oxidation. One common method involves the use of a Gutknecht or Gastaldi condensation reaction, where two amines are condensed on two ketones in the presence of an acid and an oxidizing agent .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved using a Grignard reaction. This involves the reaction of cyanopyrazine with methyl magnesium bromide, followed by hydrolysis to yield the desired product . This method is favored due to its simplicity, availability of raw materials, and suitability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-2H-pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazines, which can have different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Acetyl-2H-pyrazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2-acetyl-2H-pyrazin-5-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Ethyl-3-methylpyrazine: Known for its stronger odor compared to 2-acetyl-2H-pyrazin-5-one.
2,3-Dimethylpyrazine: Exhibits similar chemical properties but differs in its biological activities.
2-Acetyl-3-methylpyrazine: Shares similar structural features but has distinct applications in the flavor industry.
Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and an acetyl group, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to flavors, highlights its importance in both scientific research and industry.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
2-acetyl-2H-pyrazin-5-one |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3,5H,1H3 |
Clave InChI |
LDPYQKIZACXBJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C=NC(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


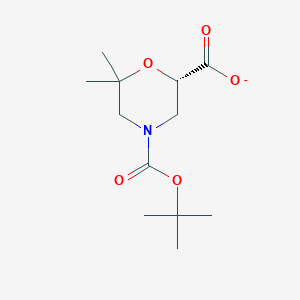

![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)

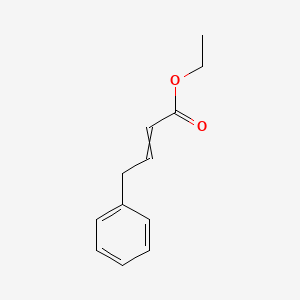
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
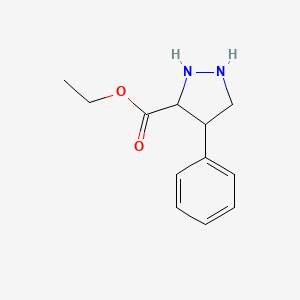
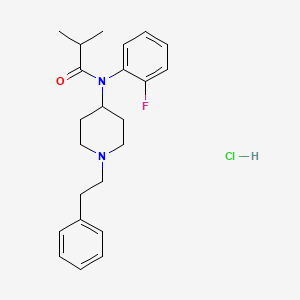
![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
